molecular formula C14H15N3 B6012868 N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine

Cat. No. B6012868
M. Wt: 225.29 g/mol
InChI Key: LUZUFAVGXCCLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine, also known as THN, is a chemical compound that has shown promise in scientific research applications. THN is a small molecule that is structurally similar to other compounds that have been shown to have important biological functions.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of several key enzymes that are involved in cancer cell growth and survival. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to inhibit the activity of the enzyme mTOR, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have anti-inflammatory activity. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to inhibit the growth of bacteria and fungi. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have a low toxicity profile in animal studies, suggesting that it may be a safe compound to use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and potentially in humans. Another advantage of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is its ability to inhibit the growth of cancer cells and induce apoptosis. However, one limitation of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine. One area of research is to further investigate the mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine. Understanding how N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine inhibits the growth of cancer cells and induces apoptosis could lead to the development of new cancer treatments. Another area of research is to investigate the potential use of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in combination with other anti-cancer drugs. Finally, future research could investigate the potential use of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in other disease areas, such as inflammation and infectious diseases.

Synthesis Methods

The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is a multi-step process that involves several chemical reactions. The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with an alkyl halide to form the corresponding alkylated oxime. The alkylated oxime is then reduced with sodium borohydride to form N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine.

Scientific Research Applications

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have biological activity in several scientific research applications. One area of research where N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been studied is in the field of cancer research. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZUFAVGXCCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.